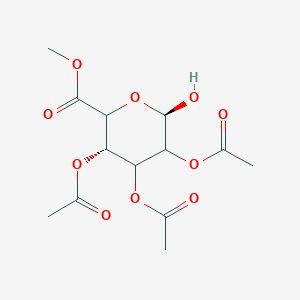
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is a significant substrate in the synthesis of anticoagulant drugs, like Heparin and Fondaparinux, and is useful in studies of Glucuronidation, a major drug metabolizing process .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with D-glucuronic acid lactone, which is converted to D-glucuronic acid methyl ester. This is then acetylated to form 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester, which is finally brominated to yield the product .Molecular Structure Analysis
The molecular formula of this compound is C15H18Cl3NO10, and its molecular weight is 478.66 . It appears as a white solid .Chemical Reactions Analysis
This compound is used in the synthesis of glucuronide prodrug compounds of Janus kinase (JAK) inhibitor tofacitinib .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . Its melting point is between 103 - 105℃ .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of a D-glucuronic acid derivative, fully protected with hydrogenolyzable groups except at C-6, was achieved. This synthesis involved the oxidation of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside to the corresponding aldehyde and further oxidation to the methyl ester (Zissis & Fletcher, 1970).
- Research on β-elimination in uronic acids revealed that methyl esters of methyl pyranosides of 2,3,4-tri-O-methyl-α-D-glucuronic acid undergo rapid β-elimination, leading to unsaturated esters (BeMiller & Kumari, 1972).
Enzymatic Applications and Derivative Synthesis
- An improved chemo-enzymatic synthesis method was developed for the synthesis of 1-beta-O-acyl glucuronides from corresponding methyl acetyl derivatives, using this compound as an intermediate (Baba & Yoshioka, 2007).
Analytical and Biochemical Studies
- The compound was used in the quantification of the glucuronic acid conjugate of trichloroethanol, urochloralic acid, in various biological samples (Ikeda et al., 1984).
- In another study, the compound facilitated the synthesis and analysis of glucuronic acid-conjugated metabolites, which are crucial in understanding drug metabolism (Kanamori et al., 2017).
Applications in Drug Development and Metabolism
- The compound was utilized in the synthesis of 1-beta-O-acyl glucuronides of various non-steroidal anti-inflammatory drugs, highlighting its role in drug development and understanding drug metabolism (Baba & Yoshioka, 2006).
Mécanisme D'action
Target of Action
The primary target of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is the Janus kinase (JAK) inhibitor tofacitinib . This compound is used for the synthesis of glucuronide prodrug compounds of tofacitinib .
Mode of Action
The compound interacts with its target by being cleaved by β-glucuronidase enzymes , such as those produced by the microbiome in the gastrointestinal tract . This cleavage increases the levels of tofacitinib at the site of gastrointestinal inflammation .
Biochemical Pathways
The compound affects the pathway involving the JAK inhibitor tofacitinib . By increasing the levels of tofacitinib, it can limit the systemic exposure of tofacitinib when treating localized inflammatory diseases .
Pharmacokinetics
Its solubility in ethyl acetate is known , which could impact its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action involve the increase of tofacitinib levels at the site of gastrointestinal inflammation . This results in the limitation of systemic exposure of tofacitinib, which could be beneficial when treating localized inflammatory diseases .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of β-glucuronidase enzymes in the gastrointestinal tract . These enzymes are responsible for cleaving the compound and increasing the levels of tofacitinib . Other factors such as pH and temperature could also potentially affect the compound’s stability and action
Safety and Hazards
Orientations Futures
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester has potential applications in the development of new drugs, particularly in the field of localized inflammatory diseases. Its role in the synthesis of glucuronide prodrug compounds of Janus kinase (JAK) inhibitor tofacitinib suggests it could be used to increase the effectiveness of treatments for these conditions .
Propriétés
IUPAC Name |
methyl (3S,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9?,10?,11?,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHFNXQWJBTGBL-SHXYABRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C(C([C@@H](OC1C(=O)OC)O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


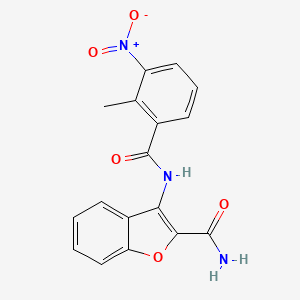
![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)
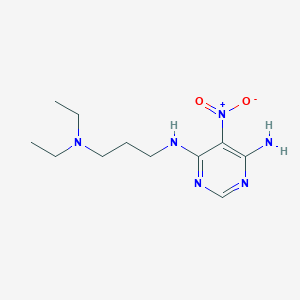
methanone](/img/structure/B2406788.png)
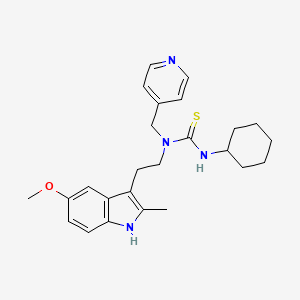
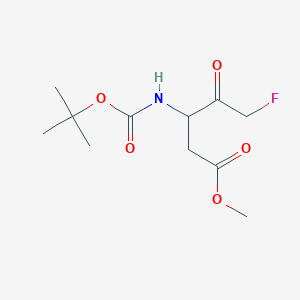
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)
![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)
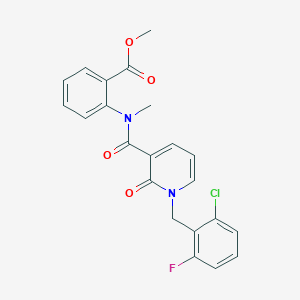
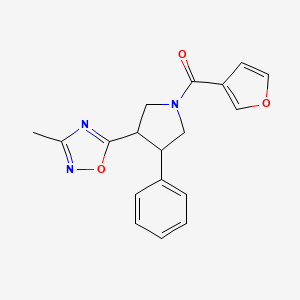
![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)